
7-(Hexadecyloxy)-4-methyl-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Hexadecyloxy)-4-methyl-2H-1-benzopyran-2-one is an organic compound belonging to the benzopyran family. This compound is characterized by a benzopyran core structure with a hexadecyloxy group at the 7th position and a methyl group at the 4th position. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hexadecyloxy)-4-methyl-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2H-1-benzopyran-2-one and hexadecanol.
Etherification: The hexadecanol is reacted with the benzopyran core to introduce the hexadecyloxy group at the 7th position. This reaction is usually carried out in the presence of a strong base, such as sodium hydride (NaH), and a suitable solvent like dimethyl sulfoxide (DMSO).
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Hexadecyloxy)-4-methyl-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The hexadecyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of benzopyran derivatives.
Wissenschaftliche Forschungsanwendungen
7-(Hexadecyloxy)-4-methyl-2H-1-benzopyran-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential effects on cellular processes. It may serve as a probe to investigate specific biochemical pathways.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be evaluated for its efficacy in treating various diseases.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of 7-(Hexadecyloxy)-4-methyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is studied. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-(Hexadecyloxy)-4-methyl-2H-1-benzopyran-2-one: shares structural similarities with other benzopyran derivatives, such as 4-methyl-2H-1-benzopyran-2-one and 7-(dodecyloxy)-4-methyl-2H-1-benzopyran-2-one.
Oxetane-containing compounds: These compounds, like oxetane and its derivatives, also exhibit unique chemical properties and biological activities.
Uniqueness
The presence of the hexadecyloxy group at the 7th position imparts unique lipophilic properties to this compound. This structural feature may enhance its ability to interact with lipid membranes and hydrophobic pockets within proteins, distinguishing it from other benzopyran derivatives.
Eigenschaften
CAS-Nummer |
71404-82-5 |
|---|---|
Molekularformel |
C26H40O3 |
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
7-hexadecoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C26H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-28-23-17-18-24-22(2)20-26(27)29-25(24)21-23/h17-18,20-21H,3-16,19H2,1-2H3 |
InChI-Schlüssel |
NNSZCOQRSLNMKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


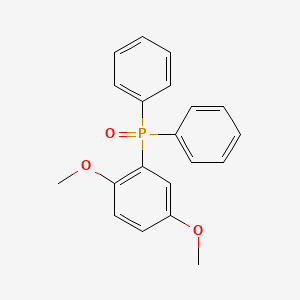
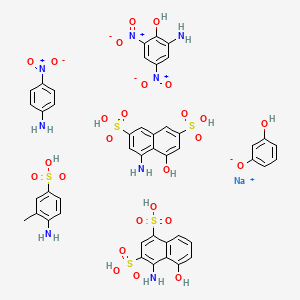
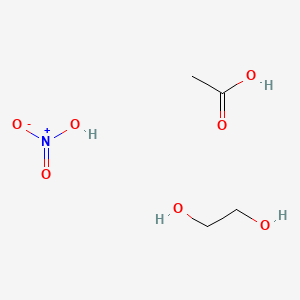
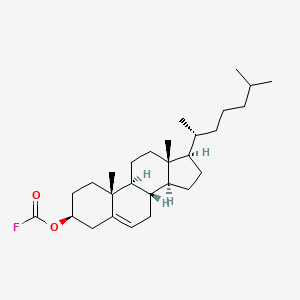


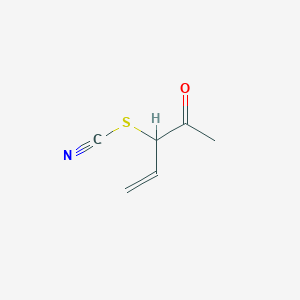
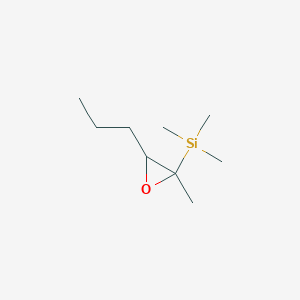
![Silane, tris[(trimethylsilyl)phenyl]-](/img/structure/B14470084.png)
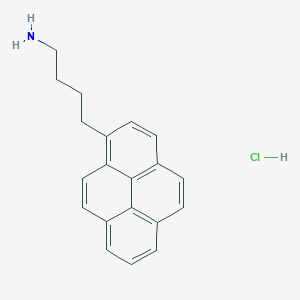
![Bis(difluoromethyl)[bis(trifluoromethyl)]germane](/img/structure/B14470100.png)
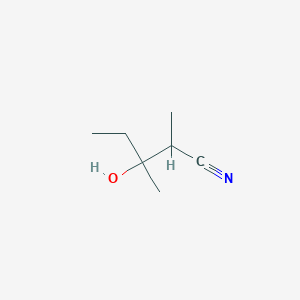
![1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14470133.png)

